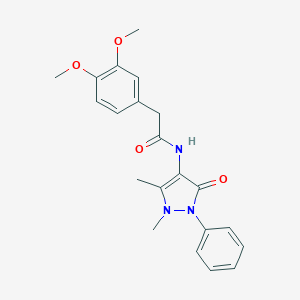
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, DPA-713, and has been found to have a range of interesting properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of DPA-713 is not fully understood, but it is believed to interact with the translocator protein (TSPO). TSPO is a protein that is found in high concentrations in the brain and is involved in a range of important physiological processes, including the regulation of mitochondrial function and the modulation of immune responses.
Biochemical and Physiological Effects:
DPA-713 has been found to have several interesting biochemical and physiological effects. For example, this compound has been shown to modulate the expression of pro-inflammatory cytokines and to reduce the production of reactive oxygen species in microglial cells. Additionally, DPA-713 has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPA-713 in lab experiments is its high affinity for the translocator protein (TSPO). This makes it an ideal ligand for imaging studies of TSPO in vivo. However, one of the limitations of using DPA-713 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving DPA-713. One area of interest is the development of new imaging techniques that can be used to study the distribution and function of TSPO in vivo. Another potential direction for research involves the use of DPA-713 as a therapeutic agent for neurodegenerative diseases. Finally, researchers may also be interested in exploring the potential use of DPA-713 in other areas of scientific research, such as immunology and oncology.
Métodos De Síntesis
The synthesis of DPA-713 is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3,4-dimethoxybenzaldehyde with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine in the presence of acetic anhydride. This reaction results in the formation of DPA-713 as a white solid.
Aplicaciones Científicas De Investigación
DPA-713 has been found to have several potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a ligand for imaging studies of the translocator protein (TSPO). TSPO is a protein that is found in high concentrations in the brain and is involved in a range of important physiological processes. By using DPA-713 as a ligand, researchers can study the distribution and function of TSPO in vivo.
Propiedades
Nombre del producto |
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide |
|---|---|
Fórmula molecular |
C21H23N3O4 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-14-20(21(26)24(23(14)2)16-8-6-5-7-9-16)22-19(25)13-15-10-11-17(27-3)18(12-15)28-4/h5-12H,13H2,1-4H3,(H,22,25) |
Clave InChI |
DIQMVEGDVCMHTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)

![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)
![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)

